molecular formula C27H26N4O4 B14978086 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone

Cat. No.: B14978086
M. Wt: 470.5 g/mol
InChI Key: PGAXKVMGLMNVMO-UHFFFAOYSA-N
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Description

1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHAN-1-ONE is a complex organic compound that combines a piperazine derivative with an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHAN-1-ONE typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative, 4-(4-METHOXYPHENYL)PIPERAZINE, through the reaction of 4-methoxyaniline with piperazine under controlled conditions.

    Synthesis of the Oxadiazole Moiety: The oxadiazole ring is formed by the cyclization of a hydrazide with an appropriate carboxylic acid derivative.

    Coupling Reaction: The final step involves the coupling of the piperazine derivative with the oxadiazole moiety using a suitable linker, such as an ethylene bridge, under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitro groups under acidic or basic conditions.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The piperazine moiety is known to interact with serotonin receptors, while the oxadiazole ring can interact with various enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    4-(4-METHOXYPHENYL)PIPERAZINE: A simpler piperazine derivative with stimulant effects.

    3-PHENYL-1,2,4-OXADIAZOLE: A basic oxadiazole compound with various biological activities.

Uniqueness: 1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHAN-1-ONE is unique due to its combination of a piperazine derivative and an oxadiazole moiety, which provides a distinct set of chemical and biological properties. This combination allows for a broader range of interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H26N4O4

Molecular Weight

470.5 g/mol

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone

InChI

InChI=1S/C27H26N4O4/c1-33-23-13-9-22(10-14-23)30-15-17-31(18-16-30)25(32)19-34-24-11-7-21(8-12-24)27-28-26(29-35-27)20-5-3-2-4-6-20/h2-14H,15-19H2,1H3

InChI Key

PGAXKVMGLMNVMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5

Origin of Product

United States

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